

A Comparative Guide to the Immunogenicity of Modified mRNAs

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The advent of mRNA vaccines has revolutionized the landscape of modern medicine. Central to their success is the strategic modification of mRNA molecules to enhance their stability and translational efficiency while modulating their inherent immunogenicity. This guide provides a side-by-side comparison of the immunological profiles of various modified mRNAs, supported by experimental data, to aid in the rational design of next-generation mRNA-based therapeutics and vaccines.

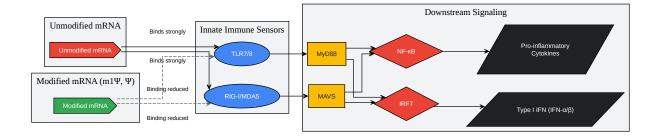
Innate Immune Sensing of Modified mRNAs

The innate immune system is the first line of defense against foreign nucleic acids. Unmodified single-stranded RNA (ssRNA) can be recognized by Toll-like receptors (TLRs) such as TLR7 and TLR8, while double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a potent activator of TLR3, RIG-I, and MDA5.[1][2][3][4] This recognition triggers a cascade of signaling events leading to the production of type I interferons (IFN- α / β) and other proinflammatory cytokines, which can in some instances suppress antigen expression and contribute to reactogenicity.[5]

Chemical modifications to the mRNA molecule, particularly at the uridine nucleotide, have proven effective in dampening this innate immune recognition. The incorporation of pseudouridine (Ψ) or N1-methylpseudouridine (μ 1 Ψ) into the mRNA sequence sterically hinders the binding of RNA to innate immune sensors.[1][6] This leads to a reduction in the



production of type I interferons and other inflammatory cytokines, thereby enhancing protein translation from the mRNA template.[6][7]



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Innate immune sensing of unmodified vs. modified mRNA.

Side-by-Side Comparison of Innate Immune Responses

The choice of nucleoside modification significantly impacts the innate immune profile of an mRNA vaccine. While both Ψ and m1 Ψ reduce the innate immune response compared to unmodified mRNA, studies suggest that m1 Ψ is more effective at dampening these responses. [8]



mRNA Modification	Key Cytokine Profile Changes	Reference
Unmodified Uridine (U)	Higher induction of Type I Interferons (IFN-α) and IL-7.[9]	[9]
Pseudouridine (Ψ)	Reduced induction of Type I Interferons compared to unmodified mRNA.	[6]
N1-methylpseudouridine (m1Ψ)	Lower induction of Type I Interferons and pro- inflammatory cytokines compared to Ψ-modified and unmodified mRNA.[8] Higher induction of IL-6 compared to unmodified mRNA has been observed in some studies.[9]	[8][9]

Impact on Adaptive Immunogenicity: Humoral and Cellular Responses

While dampening the innate immune response is crucial for enhancing translation and reducing reactogenicity, a sufficient level of immune stimulation is necessary to elicit a robust adaptive immune response. The formulation of mRNA in lipid nanoparticles (LNPs) not only protects the mRNA from degradation but also acts as an adjuvant, contributing to the overall immunogenicity.[5]

Humoral Immunity (Antibody Response)

Studies comparing different mRNA modifications have shown varied effects on the resulting antibody titers.



mRNA Modification	Antigen-Specific IgG Titers	Neutralizing Antibody Titers	Reference
Unmodified Uridine (U)	Generally lower or comparable to modified mRNAs. In some contexts, higher binding antibody titers have been observed compared to m1Ψ-mRNA.[8]	Comparable to m1Ψ- mRNA in some studies.[8]	[8]
Pseudouridine (Ψ)	Robust induction of antigen-specific IgG.	Potent induction of neutralizing antibodies.	[10]
N1- methylpseudouridine (m1Ψ)	High and durable induction of antigen-specific IgG.[11]	Consistently high and durable neutralizing antibody titers.[12][13]	[11][12][13]

Cellular Immunity (T-Cell Response)

The generation of antigen-specific T-cells, particularly CD8+ cytotoxic T-lymphocytes, is critical for clearing virally infected cells and providing long-term immunity.

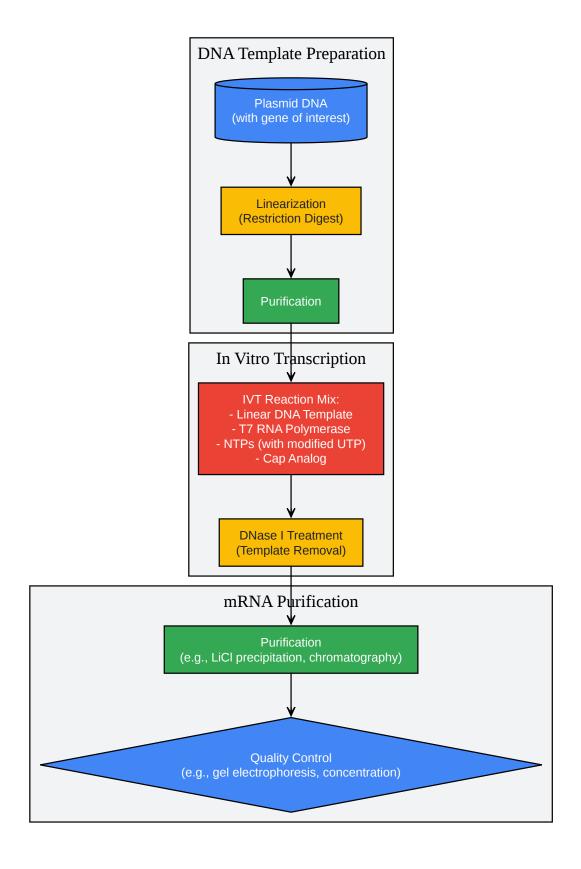


mRNA Modification	Antigen-Specific CD4+ T-cell Response	Antigen-Specific CD8+ T-cell Response	Reference
Unmodified Uridine (U)	Elicits a Th1-biased response.	Induces robust CD8+ T-cell responses.[14]	[14]
Pseudouridine (屮)	Induces potent T follicular helper (Tfh) cell responses, crucial for germinal center formation.	Elicits strong CD8+ T-cell responses.	[15]
N1- methylpseudouridine (m1Ψ)	Induces robust and durable CD4+ T-cell responses.[16]	Generates strong and persistent CD8+ T-cell responses.[17][18]	[16][17][18]

Experimental ProtocolsIn Vitro Transcription of mRNA

The synthesis of mRNA is performed via in vitro transcription (IVT) from a linearized DNA template.





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Workflow for in vitro transcription of mRNA.



Methodology:

- Template Preparation: A plasmid containing the gene of interest downstream of a T7 promoter is linearized using a restriction enzyme. The linearized DNA is then purified.
- In Vitro Transcription: The IVT reaction is set up containing the linearized DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of nucleotide triphosphates (NTPs). For modified mRNA, UTP is partially or fully replaced with Ψ-TP or m1Ψ-TP. A cap analog (e.g., ARCA) is also included for co-transcriptional capping.[19]
- Template Removal: After the transcription reaction, the DNA template is removed by treatment with DNase I.
- Purification: The synthesized mRNA is purified using methods such as lithium chloride precipitation or chromatography to remove enzymes, unincorporated nucleotides, and dsRNA byproducts.[19]
- Quality Control: The integrity and purity of the mRNA are assessed by gel electrophoresis, and the concentration is determined by spectrophotometry.

Immunogenicity Assessment in Mice

Animal Model: BALB/c or C57BL/6 mice are commonly used for immunogenicity studies.

Immunization:

- mRNA is formulated with lipid nanoparticles (LNPs).
- Mice are immunized via intramuscular (i.m.) or intradermal (i.d.) injection with a prime-boost regimen (e.g., two doses administered 3 weeks apart).[10]

Sample Collection:

- Blood samples are collected at various time points post-immunization to assess antibody responses.
- Spleens are harvested at the end of the study to analyze T-cell responses.[20]



Humoral Response Analysis (ELISA):

- Coating: ELISA plates are coated with the recombinant target antigen.
- Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA in PBS).
- Sample Incubation: Serially diluted serum samples from immunized mice are added to the wells.
- Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG is added.
- Substrate Addition: A TMB substrate is added, and the colorimetric reaction is stopped with a stop solution.
- Data Analysis: The optical density is read at 450 nm, and antibody titers are calculated.[21]

Cellular Response Analysis (ELISpot):

- Cell Preparation: Splenocytes are isolated from immunized mice.
- Stimulation: The splenocytes are stimulated in vitro with overlapping peptides spanning the antigen of interest.
- Detection: The number of cytokine-secreting cells (e.g., IFN-y for Th1/CD8+ T-cells) is quantified using an ELISpot assay according to the manufacturer's protocol.[20]

Flow Cytometry for Antigen-Specific T-cells:

- Splenocytes are stimulated with antigen-specific peptides.
- Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and activation-induced markers (e.g., CD137, OX40).[22]
- Intracellular cytokine staining can also be performed to identify cytokine-producing T-cells.
- Antigen-specific T-cell populations are quantified using a flow cytometer.[23][24][25]



Conclusion

The choice of mRNA modification is a critical determinant of the immunogenicity of an mRNA-based therapeutic or vaccine. While unmodified mRNA can be a potent immune stimulator, modifications such as pseudouridine and N1-methylpseudouridine offer a means to temper the innate immune response, thereby enhancing protein expression and potentially reducing reactogenicity. N1-methylpseudouridine, in particular, has emerged as a key modification for inducing robust and durable humoral and cellular immunity. The delivery system, most notably LNPs, also plays a crucial role in the overall immunogenic profile. A thorough understanding of how these different components interact with the immune system is paramount for the continued development of safe and effective mRNA technologies.

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